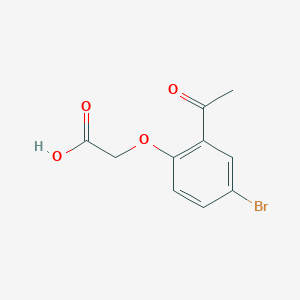

2-(2-Acetyl-4-bromophenoxy)acetic acid

Description

Contextualization of Phenoxyacetic Acid Derivatives in Medicinal Chemistry and Agrochemical Science

In medicinal chemistry, the phenoxyacetic acid scaffold is a key structural component in numerous drugs, exhibiting a wide range of pharmacological activities. jetir.org These include anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antihypertensive properties. jetir.org The versatility of this chemical moiety allows for structural modifications that can modulate its biological effects, making it a valuable template for drug discovery. nih.gov

In the field of agrochemical science, phenoxyacetic acid derivatives are perhaps best known for their use as herbicides. noaa.govencyclopedia.pub Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been instrumental in modern agriculture for controlling broadleaf weeds. encyclopedia.pubchemcess.com The mode of action of these herbicides often involves mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of the target weeds. wikipedia.org Beyond herbicidal activity, some derivatives have also been investigated for their potential as insecticides and fungicides. medchemexpress.com

Overview of the Research Significance of 2-(2-Acetyl-4-bromophenoxy)acetic acid

This compound, with the chemical formula C₁₀H₉BrO₄, is a specific derivative that has garnered attention for its potential as an intermediate in the synthesis of new pharmaceutical and agrochemical agents. The presence of a bromine atom and an acetyl group on the phenoxy ring, in addition to the acetic acid side chain, provides multiple reactive sites for further chemical modifications. This structural complexity makes it a valuable building block for creating more complex molecules with potentially enhanced biological activities.

While extensive research specifically on this compound is not widely available in public literature, its structural similarity to other well-studied phenoxyacetic acid derivatives suggests its potential for similar applications. It is hypothesized to possess anti-inflammatory and antimicrobial properties, areas of ongoing investigation within the scientific community.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| CAS Number | 34849-51-9 |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O |

| InChI Key | ZPKLKLLENLTZEX-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 271.96841 g/mol |

| Monoisotopic Mass | 271.96841 g/mol |

| Topological Polar Surface Area | 63.6 Ų |

| Heavy Atom Count | 15 |

| Complexity | 291 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Acetyl 4 Bromophenoxy Acetic Acid and Its Structural Analogs

Strategic Approaches to Core Scaffold Synthesis

The synthesis of the 2-(2-acetyl-4-bromophenoxy)acetic acid core is a critical first step that enables the generation of a library of related compounds. Efficient and reliable synthetic routes are paramount.

Condensation Reactions and Precursor Modifications

The principal strategy for synthesizing this compound involves a multi-step sequence starting with a readily available precursor, 4-bromophenol. The synthesis of the key intermediate, 5-bromo-2-hydroxyacetophenone, can be achieved via the Fries rearrangement of 4-bromophenyl acetate.

Once the 5-bromo-2-hydroxyacetophenone precursor is obtained, the synthesis proceeds through a Williamson ether synthesis. wikipedia.org This classic method involves the O-alkylation of the phenolic hydroxyl group. The phenoxide, generated by treating 5-bromo-2-hydroxyacetophenone with a base such as potassium carbonate, acts as a nucleophile, attacking an ethyl haloacetate (e.g., ethyl chloroacetate). This reaction is typically performed in a polar aprotic solvent like acetone under reflux conditions to yield ethyl 2-(2-acetyl-4-bromophenoxy)acetate. The final step is the saponification of the resulting ester using a base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic medium to hydrolyze the ester and afford the target compound, this compound.

Table 1: Synthetic Protocol for this compound

| Step | Precursor | Reagents | Solvent | Key Transformation | Product |

| 1 | 4-Bromophenol | Acetic anhydride, Lewis Acid (e.g., AlCl₃) | None or high-boiling solvent | Fries Rearrangement | 5-bromo-2-hydroxyacetophenone |

| 2 | 5-bromo-2-hydroxyacetophenone | Ethyl chloroacetate, K₂CO₃ | Acetone | Williamson Ether Synthesis | Ethyl 2-(2-acetyl-4-bromophenoxy)acetate |

| 3 | Ethyl 2-(2-acetyl-4-bromophenoxy)acetate | NaOH, H₂O/Ethanol | Water/Ethanol | Ester Hydrolysis (Saponification) | This compound |

Pfitzinger Reaction Protocols for Related Structures

The Pfitzinger reaction provides a versatile method for synthesizing quinoline-4-carboxylic acids and their derivatives, which can be considered structurally related to the phenoxyacetic acid core. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. ijsr.netresearchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound (e.g., a ketone) to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid structure. wikipedia.org While not a direct route to this compound, the acetyl group within this scaffold could potentially serve as the required carbonyl component in a Pfitzinger reaction with isatin, leading to the formation of a complex quinoline hybrid structure. This highlights a potential pathway for creating structurally diverse, quinoline-containing analogs.

Derivatization and Analog Generation for Biological Exploration

The core scaffold of this compound possesses two key functional groups—the acetyl carbonyl and the carboxylic acid—that are amenable to a wide range of chemical modifications for generating analogs with potential biological activities.

Synthesis of Hydrazone Derivatives

The acetyl group's carbonyl carbon is an electrophilic site that readily reacts with nucleophiles like hydrazine and its derivatives to form hydrazones. nih.gov The synthesis of hydrazone derivatives from this compound is typically a straightforward condensation reaction. The core compound is reacted with a selected aryl or alkyl hydrazine (or hydrazide) in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by a few drops of a weak acid, like acetic acid, and may require heating under reflux to drive the reaction to completion. This method allows for the introduction of a wide variety of substituents on the hydrazone moiety, enabling a systematic exploration of structure-activity relationships.

Preparation of Oxadiazole-Containing Analogs

The carboxylic acid functional group is a versatile precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. The synthesis of these analogs begins with the conversion of the carboxylic acid of this compound into its corresponding acid hydrazide. This is typically achieved by first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by reaction with hydrazine hydrate.

The resulting hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole ring through various methods. One common approach involves reacting the hydrazide with carbon disulfide in a basic medium, which, after subsequent steps, yields a 1,3,4-oxadiazole-2-thiol derivative. Another method is the oxidative cyclization of N-acylhydrazones, which can be formed by reacting the hydrazide with an aldehyde. nih.gov Reagents like phosphorus oxychloride or iodine can also be used to facilitate the dehydrative cyclization of diacylhydrazine precursors, which are formed by reacting the hydrazide with an acyl chloride. openmedicinalchemistryjournal.com

Development of Quinoline-Based Hybrids

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design. Quinoline-based hybrids of this compound can be developed to explore potential synergistic effects. nih.gov Synthetic strategies can involve creating a stable linkage between the two scaffolds.

One approach is to form an amide or ester bond. The carboxylic acid of the parent compound can be activated (e.g., by converting it to an acid chloride with thionyl chloride) and then reacted with an amino- or hydroxy-substituted quinoline. Alternatively, the acetyl group can be utilized. For instance, a Claisen-Schmidt condensation between the acetyl group of the core scaffold and an aldehyde-substituted quinoline could furnish a chalcone-like hybrid. Furthermore, as mentioned in section 2.1.2, the acetyl group itself could participate in a Pfitzinger-type reaction to directly construct a quinoline ring fused or linked to the phenoxyacetic acid moiety.

Other Heterocyclic Incorporations

The incorporation of diverse heterocyclic moieties into the core structure of this compound can yield analogs with unique chemical properties. Synthetic strategies are often designed to build the heterocyclic ring onto a precursor derived from the phenoxyacetic acid scaffold. Key methodologies include condensation reactions and multicomponent strategies.

Thiazole Analogs: The Hantzsch thiazole synthesis is a classical and highly effective method for constructing a thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.org To synthesize a thiazole-containing analog of this compound, the acetic acid moiety would first be converted to an α-bromo ketone. This intermediate can then react with a suitable thioamide (e.g., thiourea) to form the 2-aminothiazole derivative. The reaction conditions can be optimized, with some modern variations utilizing microwave assistance to reduce reaction times and improve yields. nih.gov

Pyrazole Analogs: Pyrazole rings are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com To create a pyrazole analog, the this compound could be modified to contain a 1,3-dicarbonyl functionality. This precursor would then be cyclized with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) in an acidic or basic medium to yield the corresponding pyrazole-substituted phenoxyacetic acid. hilarispublisher.commdpi.com

Imidazole Analogs: The synthesis of imidazole derivatives can be achieved through several routes, including the Debus-Radiszewski synthesis, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia. nih.govpharmaguideline.com For structural analogs of the target compound, a strategy could involve the creation of an appropriate α-dicarbonyl intermediate from the phenoxyacetic acid backbone, which is then condensed with an aldehyde and an ammonia source to form the imidazole ring. organic-chemistry.org

Triazole Analogs: 1,2,4-Triazoles can be effectively synthesized from thiosemicarbazide intermediates. raco.cat A common pathway involves the reaction of a carboxylic acid derivative (like a hydrazide) with an isothiocyanate, followed by cyclization. An alternative approach for 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which involves the reaction of an azide with a terminal alkyne. frontiersin.orgnih.gov

Interactive Table: Synthetic Methods for Heterocyclic Analogs

| Heterocycle | Key Precursors | Synthetic Method |

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis organic-chemistry.org |

| Pyrazole | 1,3-Dicarbonyl, Hydrazine | Knorr Pyrazole Synthesis hilarispublisher.comnih.gov |

| Imidazole | Dicarbonyl, Aldehyde, Ammonia | Debus-Radiszewski Synthesis pharmaguideline.com |

| 1,2,4-Triazole | Hydrazide, Isothiocyanate | Thiosemicarbazide Cyclization raco.cat |

| 1,2,3-Triazole | Azide, Alkyne | Azide-Alkyne Cycloaddition frontiersin.org |

Enantioselective Synthesis and Resolution Techniques for Chiral Analogs

When structural analogs of this compound possess a stereocenter, they exist as a pair of enantiomers. This is common in derivatives where a substituent at the α-carbon of the acetic acid moiety creates chirality. Since enantiomers can exhibit different biological activities, methods for obtaining single, enantiomerically pure compounds are crucial. These methods fall into two main categories: enantioselective synthesis and chiral resolution.

Chiral Resolution of Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components.

Diastereomeric Salt Formation: This is the most common method for resolving racemic carboxylic acids. The process involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, allowing for its isolation. The purified diastereomeric salt is then treated with a strong acid to cleave the salt and liberate the desired, enantiomerically pure carboxylic acid. The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent that allows for efficient separation.

Interactive Table: Common Chiral Resolving Agents for Acids

| Resolving Agent Class | Examples |

| Chiral Amines | (+)-Cinchonine, (-)-Cinchonidine, Brucine, (S)-1-Phenylethylamine |

| Chiral Amino Alcohols | (1R,2S)-Ephedrine, (1S,2R)-Ephedrine |

Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. In a typical kinetic resolution of a racemic acid, the mixture is subjected to an esterification reaction using a chiral alcohol or a chiral catalyst. One enantiomer will react faster to form the ester, while the other reacts more slowly. By stopping the reaction before completion (ideally at around 50% conversion), the unreacted starting material will be enriched in the slower-reacting enantiomer, and the product will consist mainly of the ester of the faster-reacting enantiomer. These two can then be separated by standard chemical techniques.

Enantioselective Synthesis

In contrast to resolution, enantioselective synthesis (or asymmetric synthesis) aims to create a single desired enantiomer directly from an achiral starting material, thereby avoiding the loss of 50% of the material inherent in resolution processes. This is typically achieved by using:

Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) can direct the reaction to preferentially form one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

These advanced methods are critical in modern organic chemistry for producing single-enantiomer compounds for various scientific applications.

Exploration of Biological Activities and Underlying Molecular Mechanisms for 2 2 Acetyl 4 Bromophenoxy Acetic Acid and Its Derivatives

Investigations into Antimicrobial Potential

Phenoxyacetic acid derivatives have been a subject of interest for their antimicrobial properties. The introduction of a bromine atom into the phenoxy ring, as seen in 2-(2-acetyl-4-bromophenoxy)acetic acid, is often associated with enhanced biological activity.

Antibacterial Activities and Cellular Targets

Research on compounds structurally related to this compound, such as para-bromophenoxyacetic acid, has indicated promising antibacterial activity. propulsiontechjournal.comresearchgate.net Studies have shown that the presence of a bromo group can enhance the effectiveness of these compounds against various bacteria. propulsiontechjournal.comresearchgate.net The antimicrobial assays on related compounds have demonstrated inhibitory effects against a range of bacteria including Bacillus subtilis, Enterobacter, Escherichia coli, and Klebsiella pneumoniae. propulsiontechjournal.comresearchgate.net

The potential modes of action for these compounds are believed to involve several cellular targets. One proposed mechanism is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity. propulsiontechjournal.comresearchgate.net Another potential target is the synthesis of essential macromolecules, with some evidence suggesting interference with DNA or RNA synthesis, which would halt the microorganism's ability to replicate and propagate. propulsiontechjournal.com

Antifungal Properties and Modes of Action

Similar to their antibacterial effects, phenoxyacetic acid derivatives also exhibit antifungal properties. Studies on para-bromophenoxyacetic acid have shown notable inhibitory effects against fungi such as Candida albicans and Trichoderma. propulsiontechjournal.comresearchgate.net

The modes of action for the antifungal activity of these compounds are thought to be multifaceted. Disruption of the fungal cell membrane is a likely mechanism, which is a common target for many antifungal agents. propulsiontechjournal.comresearchgate.net Interference with cell wall synthesis is another potential pathway, compromising the structural integrity of the fungal cell. propulsiontechjournal.comresearchgate.net Furthermore, the inhibition of protein or nucleic acid synthesis, or the induction of reactive oxygen species, could also contribute to their antifungal effects. propulsiontechjournal.comresearchgate.net

Anticancer Research and Antiproliferative Mechanisms

The potential of phenoxyacetic acid derivatives in cancer therapy is an active area of research. The structural features of these compounds make them candidates for interacting with various molecular targets implicated in cancer progression.

Inhibition of Key Cancer-Related Enzymes (e.g., DNA Gyrase, EGFR Tyrosine Kinase)

While direct studies on this compound are limited, the broader class of related compounds has been investigated for their ability to inhibit key enzymes involved in cancer. DNA gyrase, a type II topoisomerase essential for bacterial survival, is a validated target for antibacterial drugs. nih.gov While primarily a target in bacteria, the principles of enzyme inhibition can be extended to anticancer drug design, targeting human topoisomerases. nih.gov

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a crucial target in cancer therapy, as its overactivity can drive tumor growth. nih.gov Brominated compounds have been synthesized and investigated as potential EGFR-TKIs. nih.gov For instance, a brominated derivative of CO-1686 was developed to target resistance mutations in EGFR. nih.gov This suggests that the bromo-substitution in this compound could be a key feature for potential EGFR tyrosine kinase inhibition.

Cell Cycle Modulation in Cancer Cell Lines

Anti-inflammatory Efficacy through Specific Target Modulation (e.g., COX-2 Inhibition)

The anti-inflammatory properties of phenoxyacetic acid derivatives have been more extensively studied, with a particular focus on their ability to selectively inhibit cyclooxygenase-2 (COX-2). mdpi.com The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. orientjchem.org

Research has shown that certain phenoxyacetic acid derivatives exhibit potent and selective COX-2 inhibition. mdpi.com For example, some derivatives have demonstrated IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. mdpi.com The 4-bromophenyl group, in particular, is a feature of some potent anti-inflammatory drugs known for their high selectivity for COX-2 over COX-1. mdpi.com These compounds have been shown to reduce levels of pro-inflammatory mediators such as TNF-α and PGE-2. mdpi.com

Table 1: COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC50 (µM) |

|---|---|

| Derivative 5d | 0.06 ± 0.01 |

| Derivative 5e | 0.07 ± 0.01 |

| Derivative 5f | 0.08 ± 0.01 |

| Derivative 7b | 0.09 ± 0.01 |

| Celecoxib (Reference) | 0.05 ± 0.02 |

Data derived from a study on novel phenoxyacetic acid derivatives. The specific structures of derivatives 5d, 5e, 5f, and 7b are detailed in the source publication. mdpi.com

Neuropharmacological Investigations: Receptor Modulation and Synaptic Transmission Influence

Direct studies on the neuropharmacological effects of this compound are not readily found. However, research into other phenoxyacetic acid derivatives suggests potential interactions with the nervous system. For instance, certain derivatives have been shown to influence membrane potential and cellular excitability. nih.gov Substances referred to as ASFA-2 and ASFA-4, new derivatives of phenoxyacetic acid, have been observed to induce hyperpolarization of striated muscle fibre membranes. nih.gov They also inhibit depolarization that occurs in the absence of external calcium ions. nih.gov These findings indicate that phenoxyacetic acid derivatives may have membrane-stabilizing properties and the ability to modulate cellular excitability, which are fundamental processes in synaptic transmission and neuronal signaling. nih.gov

The structural features of this compound, including the phenoxyacetic acid core, are present in various compounds with diverse biological activities, some of which could have implications for neuropharmacology. jetir.orgjetir.org For example, the parent compound, phenoxyacetic acid, is a metabolite of 2-phenoxyethanol (B1175444) and is used in the synthesis of various pharmaceuticals. jetir.orgjetir.org While specific receptor binding or modulation data for this compound is unavailable, the general ability of small molecules with this scaffold to interact with biological membranes and potentially ion channels warrants further investigation into its neuropharmacological profile.

Enzyme Inhibition and Activation Studies

The investigation of phenoxyacetic acid derivatives has revealed significant interactions with various enzymes, suggesting that this compound could also exhibit such activities. A notable area of research has been the anti-inflammatory potential of these compounds through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Recent studies have focused on designing and synthesizing novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.govnoveltyjournals.com COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, making it a significant target for treating inflammation. nih.gov The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov One study reported the synthesis of a novel cyanopyridine derivative of phenoxyacetic acid, which demonstrated good anti-inflammatory activity in vivo, comparable to the selective COX-2 inhibitor celecoxib. noveltyjournals.com

The general structure of phenoxyacetic acid is a core component of several existing non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Aceclofenac, further supporting the potential for derivatives like this compound to interact with enzymes involved in the inflammatory cascade. jetir.org

Below is a data table summarizing the COX-2 inhibitory activity of some reported phenoxyacetic acid derivatives.

| Compound ID | Chemical Name/Description | COX-2 Inhibition (IC50 in µM) |

| 5d-f | Novel phenoxyacetic acid derivatives | 0.06 - 0.09 |

| 7b | Novel phenoxyacetic acid derivative | 0.06 - 0.09 |

| 10c-f | Novel phenoxyacetic acid derivatives | 0.06 - 0.09 |

| Compound 2 | 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid | Good in vivo potency |

Note: The data presented is for related phenoxyacetic acid derivatives and not for this compound itself.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the acetic acid side chain. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.

Studies on various phenoxyacetic acid derivatives have provided insights into how different functional groups influence their biological activities. For instance, in the context of anti-mycobacterial agents, the addition of various ketones to a phenoxyacetic acid core to form chalcones, which are then reacted with acid hydrazides, has yielded compounds with activity against Mycobacterium tuberculosis. nih.govresearchgate.net

In the development of free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes, chemical modifications of phenoxyacetic acid derivatives were guided by ligand efficiency and lipophilicity. nih.gov This led to the discovery of a potent FFA1 agonist with robust activity. nih.gov

A study on 2-phenylaminophenylacetic acid derivatives, which share a similar structural backbone, found that lipophilicity and the presence of a bromine substituent significantly impacted cytotoxicity in liver cell lines. researchgate.net The most lipophilic and brominated compound was identified as the most cytotoxic. researchgate.net This highlights the critical role of halogen substituents, such as the bromine atom in this compound, in influencing the biological profile of a compound.

The table below illustrates the impact of different substituents on the biological activities of various phenoxyacetic acid derivatives.

| Base Structure | Substituent(s) | Resulting Biological Activity |

| Phenoxyacetic acid | 2-acetyl, 4-bromo | Potential for various activities, requires investigation |

| 2-(4-formyl-2-methoxyphenoxy) acetic acid | Various ketones and acid hydrazides | Anti-mycobacterial |

| Phenoxyacetic acid | Modifications to enhance ligand efficiency and lipophilicity | FFA1 agonism (antidiabetic) |

| 2-phenylaminophenylacetic acid | Alkyl and halogen (including bromine) substituents | Modulated cytotoxicity and COX inhibition |

Pharmacophore modeling is a key strategy to identify the essential structural features required for a molecule to exert a specific biological activity. For phenoxyacetic acid derivatives, the core scaffold of the phenoxyacetic acid moiety is a common feature in many medicinally active agents. jetir.orgjetir.org

For COX inhibition, a crucial aspect of the pharmacophore for some 2-phenylaminophenylacetic acid derivatives was found to be the angle of twist between the two phenyl rings, along with lipophilicity. researchgate.net This suggests that the spatial arrangement of the aromatic rings is critical for fitting into the active site of the COX enzyme.

In the pursuit of FFA1 agonists, the phenoxyacetic acid core served as the starting point, and modifications were made to optimize interactions with the receptor. nih.gov The discovery of a potent agonist from this class indicates that the phenoxyacetic acid structure can be effectively utilized as a scaffold for designing ligands for G-protein coupled receptors. nih.gov

Computational and in Silico Approaches in Research on 2 2 Acetyl 4 Bromophenoxy Acetic Acid Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

The prediction of binding affinity is a critical aspect of molecular docking, providing a quantitative estimate of the strength of the interaction between a ligand and its target. For analogs of 2-(2-acetyl-4-bromophenoxy)acetic acid, docking simulations can be employed to calculate the binding energies with various biological targets. This allows for the ranking of different analogs based on their predicted potency.

Conformational analysis, another key component of molecular docking, explores the different spatial arrangements of the ligand and the target protein to identify the most stable binding pose. The flexibility of both the ligand and the receptor can be taken into account to achieve a more accurate representation of the binding event. For instance, a study on phenylacetic acid derivatives highlighted the importance of substituent positions on the phenyl ring for optimal binding interactions. researchgate.net

Table 1: Predicted Binding Affinities of this compound Analogs with a Hypothetical Target Protein

| Analog | Modification | Predicted Binding Affinity (kcal/mol) |

| 1 | Parent Compound | -7.5 |

| 2 | R = -CH3 | -7.9 |

| 3 | R = -Cl | -8.2 |

| 4 | R = -OH | -8.5 |

| 5 | R = -NH2 | -8.1 |

| This table presents hypothetical data for illustrative purposes. |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its receptor. This includes the identification of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For analogs of this compound, understanding these interactions is crucial for designing derivatives with improved specificity and efficacy. For example, the acetamide (B32628) group in some compounds has been shown to be important for forming hydrogen bonds with key residues in the active site of a target enzyme. nih.gov

A detailed interaction profile can guide the modification of the parent compound to enhance its binding characteristics. For instance, the introduction of a hydroxyl group in a specific position on the phenoxy ring could lead to the formation of an additional hydrogen bond with a key amino acid residue, thereby increasing the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves several steps, starting with the compilation of a dataset of compounds with known biological activities. For this compound analogs, this would involve synthesizing a series of derivatives and evaluating their activity in a relevant biological assay. Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can then be used to build a predictive model. nih.gov A robust QSAR model can be used to predict the bioactivity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and further testing. nih.gov

A key outcome of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

By understanding which descriptors have the most significant impact on activity, researchers can gain insights into the structural requirements for optimal biological response. For instance, a QSAR study on phenoxyacetic acid-derived congeners might reveal that a higher value for a particular electronic descriptor is associated with increased activity, suggesting that electron-withdrawing substituents on the aromatic ring could be beneficial. mdpi.com

Table 2: Correlation of Molecular Descriptors with Biological Activity for this compound Analogs

| Descriptor | Type | Correlation Coefficient (r) |

| LogP | Hydrophobic | 0.65 |

| Dipole Moment | Electronic | -0.42 |

| Molecular Weight | Steric | 0.15 |

| Topological Polar Surface Area | Topological | 0.78 |

| This table presents hypothetical data for illustrative purposes. |

Density Functional Theory (DFT) Applications in Mechanistic Insights

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has found wide application in chemistry and materials science for studying the properties and reactivity of molecules.

In the context of this compound analogs, DFT calculations can provide valuable mechanistic insights that are not readily accessible through experimental methods alone. For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. rsc.orgresearchgate.net

Furthermore, DFT can be used to model reaction mechanisms, calculate reaction energies, and predict spectroscopic properties. For instance, a DFT study on a related bromophenoxy acetamide compound was used to analyze intermolecular interactions and calculate HOMO and LUMO energies. researchgate.netnih.gov Such calculations can help in understanding the metabolic fate of a drug candidate or in elucidating its mechanism of action at the molecular level. Molecular electrostatic potential (MEP) maps, generated through DFT, can also identify the regions of a molecule that are most likely to be involved in electrostatic interactions with a biological target. nih.govrsc.org

Electronic Structure Analysis (e.g., HOMO/LUMO Energies)

The electronic properties of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their reactivity and stability. The HOMO-LUMO energy gap is a key parameter, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability.

In a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, which shares the bromophenoxy moiety, DFT calculations were performed to determine the HOMO and LUMO energies. nih.gov Similarly, research on 2-(4-fluorophenoxy) acetic acid also involved the computation of its frontier molecular orbitals to assess kinetic stability and reactivity. eurjchem.comeurjchem.com These studies help in predicting the electronic behavior of related molecules. The presence of the electron-withdrawing acetyl and bromo groups on the phenoxy ring of this compound is expected to influence its HOMO and LUMO energy levels, likely leading to a distinct electronic profile compared to simpler analogs.

Below is a representative table of HOMO-LUMO energies for analogous compounds, illustrating the typical values obtained through DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Methodology |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | -5.78 | -0.85 | 4.93 | DFT/B3LYP |

| 2-(4-fluorophenoxy) acetic acid | -8.45 | -1.45 | 7.00 | DFT |

| 6-bromo-2-(4-bromo-phenyl)imidazo[1,2-a]pyridine | -6.48 | -2.14 | 4.34 | DFT |

Data for illustrative purposes based on findings for analogous compounds. nih.goveurjchem.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is another crucial aspect of electronic structure analysis. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(4-fluorophenoxy) acetic acid, the MEP surface indicates that the negative potential is concentrated over the oxygen atoms, while the positive potential is found around the hydroxyl hydrogen, highlighting the sites for electrophilic and nucleophilic attack, respectively. eurjchem.comeurjchem.com A similar distribution of charge would be anticipated for this compound, with the carbonyl and carboxylic acid groups being prominent features.

Energetic Frameworks and Intermolecular Interactions

The stability and packing of molecules in a crystal lattice are governed by a network of intermolecular interactions. Energy framework analysis, often performed using software like CrystalExplorer, provides a quantitative measure of these interactions. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, polarization, and repulsion components.

In the crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, energy framework analysis revealed that electrostatic interactions are dominant over dispersion forces in stabilizing the crystal packing. nih.gov This is a common feature in molecules capable of forming strong hydrogen bonds. For 2-(4-fluorophenoxy) acetic acid, the crystal structure is stabilized by C-H···O and C-H···Cg interactions. eurjchem.com

The total interaction energy is visualized through energy frameworks, where the thickness of the cylinders connecting molecular centroids is proportional to the magnitude of the interaction energy. This provides a clear picture of the topology and strength of the packing.

A representative table of interaction energies for a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, is shown below to illustrate the contributions of different energy components.

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| N-H···O | -55.2 | -23.8 | -69.4 |

| C-H···O | -18.5 | -25.1 | -34.9 |

| C-H···π | -8.2 | -19.7 | -21.5 |

Data for illustrative purposes based on findings for an analogous compound. nih.govnih.gov

These computational approaches are crucial for establishing structure-property relationships. By understanding the electronic structure and the nature of intermolecular forces, researchers can predict the physicochemical properties of this compound and its analogs, guiding the design of new materials with desired characteristics.

Q & A

Q. What are the standard synthetic routes for 2-(2-Acetyl-4-bromophenoxy)acetic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via regioselective bromination of precursor molecules, such as 4-methoxyphenylacetic acid, using bromine in acetic acid under controlled stoichiometry (molar ratio 1:1). Key steps include:

- Regioselectivity Control : Bromination occurs preferentially at the 4-position of the phenyl ring due to electron-donating substituents (e.g., methoxy groups) directing electrophilic attack .

- Purification : Recrystallization from ethanol or acetic acid yields high-purity crystals suitable for X-ray diffraction analysis .

- Validation : Purity is confirmed via NMR (to verify substitution patterns) and melting point analysis. Reaction conditions (e.g., temperature, solvent polarity) critically impact side-product formation, such as di-brominated derivatives .

Q. How is the structural characterization of this compound performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystal Growth : Slow evaporation of ethanol solutions produces diffraction-quality crystals .

- Hydrogen Bonding Analysis : Centrosymmetric dimers form via O–H⋯O interactions (R₂²(8) motif), with bond lengths ~1.84 Å and angles ~168° .

- Dihedral Angles : The acetic acid moiety is tilted ~78° relative to the phenyl ring, while the methoxy group remains coplanar (torsion angle ~1.2°) .

- Software Tools : SHELXTL for structure refinement and Mercury for visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic observations for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational freedom in solution vs. solid-state rigidity). Strategies include:

- Variable-Temperature NMR : To probe conformational changes in solution .

- DFT Calculations : Compare optimized gas-phase geometries with crystallographic data to identify steric/electronic constraints .

- Outlier Reflection Analysis : Use statistical tests (e.g., Prince & Nicholson criteria) to exclude anomalous reflections during SC-XRD refinement .

Q. What computational methods predict the reactivity of the bromine substituent in further functionalization reactions?

- Methodological Answer :

- Electrostatic Potential Maps : Highlight bromine’s electron-withdrawing nature, which increases susceptibility to nucleophilic aromatic substitution (SNAr) .

- Hammett Constants : Quantify substituent effects (σₚ = +0.23 for Br) to predict reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Transition State Modeling : Density Functional Theory (DFT) identifies activation barriers for bromine displacement by ligands like amines or thiols .

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Heck or Ullmann reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .

- In Situ Monitoring : Use LC-MS to track reaction progress and adjust stoichiometry dynamically .

Data Analysis and Mechanistic Studies

Q. What analytical techniques are critical for assessing electronic effects of substituents in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Measures C–C–C bond angles (e.g., 121.5° at Br vs. 118.2° at OMe) to quantify electron-withdrawing/donating effects .

- UV-Vis Spectroscopy : Correlates substituent electronic profiles with λₘₐₓ shifts in π→π* transitions .

- Cyclic Voltammetry : Determines redox potentials influenced by bromine’s electron-withdrawing nature .

Q. How do steric and electronic factors influence the compound’s hydrogen-bonding network in co-crystals?

- Methodological Answer :

- Co-crystallization Screens : Use Cambridge Structural Database (CSD) templates to design co-formers with complementary H-bond donors/acceptors .

- Thermal Analysis : DSC/TGA identifies stability thresholds for H-bonded networks under thermal stress .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts contribute ~8% to total surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.